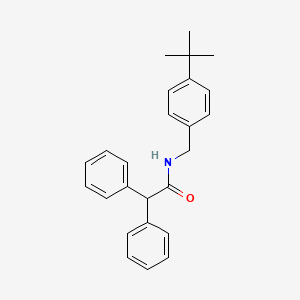
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BCTC belongs to a class of compounds known as TRPV1 antagonists, which are known to inhibit the activity of the TRPV1 receptor, a key player in pain sensation.
Mechanism of Action
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by noxious stimuli such as heat, capsaicin, and acid. The TRPV1 receptor is expressed in sensory neurons and plays a key role in the detection and transmission of pain signals. N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide binds to the TRPV1 receptor and inhibits its activity, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects:
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can reduce the release of pro-inflammatory cytokines and chemokines, which are known to play a role in the development of pain and inflammation. N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of the TRPV1 receptor in the central nervous system, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in scientific research. It is a highly selective TRPV1 antagonist and has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. However, there are also limitations to the use of N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of pain and inflammation. N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be effective in reducing pain in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of research is the investigation of its potential role in other physiological processes, such as thermoregulation and immune function. Finally, there is a need for further research to optimize the synthesis and formulation of N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide to improve its solubility and bioavailability.
Scientific Research Applications
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the investigation of its role in pain sensation. N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is known to inhibit the activity of the TRPV1 receptor, which is involved in the detection of noxious stimuli and the initiation of pain sensation. Studies have shown that N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can effectively reduce pain in animal models of inflammatory and neuropathic pain.
properties
IUPAC Name |
N-butyl-5-cyclopropyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-3-11-17-16(21)14-15(12-9-10-12)20(19-18-14)13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUABGWXLJYFXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4751733.png)
![methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4751743.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751758.png)
![methyl 5-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-2-chlorobenzoate](/img/structure/B4751761.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4751775.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751782.png)


![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4751797.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4751809.png)
![1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4751811.png)
![2-{4-[(2-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4751815.png)
![3-[3-(4-ethyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4751819.png)
![ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B4751825.png)